molecular formula C16H20N4O B12236064 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine

Cat. No.: B12236064
M. Wt: 284.36 g/mol
InChI Key: VLPSMACTDXNIMN-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of adrenergic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine typically involves the reaction of 2-methylpyrimidine with 1-(2-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile and a catalyst like Yb(OTf)3 . The reaction conditions often require heating and stirring to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis method to streamline the process and reduce costs. The key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, is often purified by recrystallization from optimized solvents, which is beneficial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine

InChI

InChI=1S/C16H20N4O/c1-13-17-8-7-16(18-13)20-11-9-19(10-12-20)14-5-3-4-6-15(14)21-2/h3-8H,9-12H2,1-2H3

InChI Key

VLPSMACTDXNIMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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